molecular formula C12H18ClN B2519937 N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride CAS No. 1048640-39-6

N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride

Cat. No.: B2519937
CAS No.: 1048640-39-6
M. Wt: 211.73
InChI Key: FFABYRXHIHXIBC-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenylethylamines. These compounds are characterized by a phenyl ring attached to an ethylamine chain. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile.

    Attachment to the Phenylethylamine Backbone: The cyclopropylmethyl group is then attached to the phenylethylamine backbone through a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of various substituted phenylethylamines.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential effects on biological systems, particularly in the context of neurotransmitter activity.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

Industry:

  • Utilized in the production of fine chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

  • N-(Cyclopropylmethyl)-1-phenylethanamine
  • N-(Cyclopropylmethyl)-2-phenylethanamine
  • N-(Cyclopropylmethyl)-3-phenylethanamine

Uniqueness: N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(cyclopropylmethyl)-1-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10(13-9-11-7-8-11)12-5-3-2-4-6-12;/h2-6,10-11,13H,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFABYRXHIHXIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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